molecular formula C26H30N6O4 B14552960 N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide CAS No. 62087-98-3

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide

Cat. No.: B14552960
CAS No.: 62087-98-3
M. Wt: 490.6 g/mol
InChI Key: KUOUOZMXADTZNG-VABKMULXSA-N
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Description

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of three amino acids: phenylalanine, phenylalanine, and histidine, with an acetyl group attached to the N-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Activation and Coupling: The next amino acid, activated by a coupling reagent, is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine derivatives, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The acetyl group and the specific sequence of amino acids contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler peptide with a single phenylalanine residue.

    N-Acetyl-L-phenylalanyl-L-tyrosine: Contains a tyrosine residue instead of histidine.

    N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-tyrosinamide: Similar structure but with tyrosine instead of histidine.

Uniqueness

N-Acetyl-L-phenylalanyl-L-phenylalanyl-L-histidinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

62087-98-3

Molecular Formula

C26H30N6O4

Molecular Weight

490.6 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C26H30N6O4/c1-17(33)30-22(12-18-8-4-2-5-9-18)25(35)32-23(13-19-10-6-3-7-11-19)26(36)31-21(24(27)34)14-20-15-28-16-29-20/h2-11,15-16,21-23H,12-14H2,1H3,(H2,27,34)(H,28,29)(H,30,33)(H,31,36)(H,32,35)/t21-,22-,23-/m0/s1

InChI Key

KUOUOZMXADTZNG-VABKMULXSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)N

Origin of Product

United States

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